5-amino-6-(D-ribitylamino)uracil
Overview
Description
5-amino-6-(D-ribitylamino)uracil is an aminouracil compound where D-ribitol is substituted at position 1 by the 6-amino group of 5,6-diaminouracil. It is an early intermediate in the bacterial synthesis of riboflavin (vitamin B2) . This compound plays a crucial role in the metabolic pathways of various organisms, including bacteria, yeast, and mammals .
Scientific Research Applications
5-amino-6-(D-ribitylamino)uracil has several scientific research applications:
Mechanism of Action
Target of Action
5-Amino-6-(D-ribitylamino)uracil, also known as 5-A-RU, primarily targets mucosal-associated invariant T (MAIT) cells . MAIT cells are a type of immune cell that plays a crucial role in the body’s defense against microbial infections .
Mode of Action
5-A-RU activates MAIT cells through non-enzymatic reactions with small molecules derived from other metabolic pathways . This compound forms potent MAIT-activating antigens, which stimulate the immune response .
Biochemical Pathways
5-A-RU is an intermediate in the bacterial riboflavin synthesis pathway . Riboflavin, also known as vitamin B2, is essential for various cellular processes, including energy production and cellular growth .
Pharmacokinetics
These reactions are crucial for the activation of MAIT cells .
Result of Action
The activation of MAIT cells by 5-A-RU leads to an enhanced immune response . This can help the body more effectively combat microbial infections .
Action Environment
The action of 5-A-RU is influenced by the presence of other small molecules in the environment, as it forms MAIT-activating antigens through non-enzymatic reactions with these molecules . Therefore, the efficacy and stability of 5-A-RU can be affected by the metabolic state of the organism and the presence of specific metabolites .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Amino-6-(D-ribitylamino)uracil interacts with various enzymes and proteins. It is converted from 5-amino-6-(5’-phosphoribitylamino)uracil via dephosphorylation by the enzyme phosphohistidine phosphatase 1 . It also reacts non-enzymatically with dihydroxy acetone, methylglyoxal, or glyoxal to activate mucosal-associated invariant T (MAIT) cells .
Cellular Effects
This compound has a profound impact on cellular processes. It forms potent MAIT-activating antigens via non-enzymatic reactions with small molecules . These antigens influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It reacts non-enzymatically with dihydroxy acetone, methylglyoxal, or glyoxal, forming compounds that can activate MAIT cells .
Metabolic Pathways
This compound is involved in the metabolic pathway of riboflavin synthesis. It is an intermediate in this pathway and is converted from 5-amino-6-(5’-phosphoribitylamino)uracil via dephosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-(D-ribitylamino)uracil involves the reaction of 5,6-diaminouracil with D-ribitol. The hydroxy group at position 1 of D-ribitol is substituted by the 6-amino group of 5,6-diaminouracil . The reaction typically requires controlled conditions to ensure the correct substitution and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound is often carried out through biotechnological processes involving genetically engineered bacteria. These bacteria are designed to overproduce the compound by enhancing the expression of key enzymes in the riboflavin biosynthesis pathway .
Chemical Reactions Analysis
Types of Reactions
5-amino-6-(D-ribitylamino)uracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of riboflavin derivatives, while substitution reactions can produce various modified uracil compounds .
Comparison with Similar Compounds
Similar Compounds
5-amino-2,6-dioxo-4-ribitylaminopyrimidine: Another intermediate in the riboflavin biosynthesis pathway.
5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione: A derivative with similar structural features.
Uniqueness
5-amino-6-(D-ribitylamino)uracil is unique due to its specific role in the early stages of riboflavin synthesis and its ability to activate MAIT cells . This makes it a valuable compound for both biochemical research and industrial applications.
Properties
IUPAC Name |
5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQZIXVJVUPORE-RPDRRWSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937742 | |
Record name | 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Amino-6-ribitylamino uracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011106 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17014-74-3 | |
Record name | 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17014-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017014743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60937742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-6-ribitylamino uracil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011106 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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